molecular formula C7H7F3N2O2S B13224968 3-Methyl-5-trifluoromethanesulfonylpyridin-2-amine

3-Methyl-5-trifluoromethanesulfonylpyridin-2-amine

Katalognummer: B13224968
Molekulargewicht: 240.21 g/mol
InChI-Schlüssel: IYSXYCBJTGVBRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5-trifluoromethanesulfonylpyridin-2-amine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical properties, such as increased metabolic stability and lipophilicity. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-trifluoromethanesulfonylpyridin-2-amine typically involves the introduction of a trifluoromethyl group into the pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of specialized fluorinating agents and catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-trifluoromethanesulfonylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, methylation reactions can produce methylated derivatives of various organic compounds .

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-trifluoromethanesulfonylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties

Wirkmechanismus

The mechanism of action of 3-Methyl-5-trifluoromethanesulfonylpyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-5-trifluoromethanesulfonylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group significantly enhances its stability and lipophilicity compared to non-fluorinated analogs .

Eigenschaften

Molekularformel

C7H7F3N2O2S

Molekulargewicht

240.21 g/mol

IUPAC-Name

3-methyl-5-(trifluoromethylsulfonyl)pyridin-2-amine

InChI

InChI=1S/C7H7F3N2O2S/c1-4-2-5(3-12-6(4)11)15(13,14)7(8,9)10/h2-3H,1H3,(H2,11,12)

InChI-Schlüssel

IYSXYCBJTGVBRF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1N)S(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.